molecular formula C27H21F4N5O2 B12366435 Prmt5-IN-32

Prmt5-IN-32

Cat. No.: B12366435
M. Wt: 523.5 g/mol
InChI Key: CBXANBAMKYLGHF-MHZLTWQESA-N
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Description

Prmt5-IN-32 is a novel inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins. PRMT5 plays a crucial role in gene regulation, cell cycle progression, and various cellular processes. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-32 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired compound. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of large reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-32 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Prmt5-IN-32 has a wide range of scientific research applications, including:

Mechanism of Action

Prmt5-IN-32 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the symmetric dimethylation of arginine residues on target proteins, leading to alterations in gene expression, cell cycle progression, and other cellular processes. The molecular targets of this compound include histones and non-histone proteins involved in various signaling pathways. By blocking PRMT5 activity, this compound can induce cell cycle arrest, apoptosis, and other anti-cancer effects .

Comparison with Similar Compounds

Prmt5-IN-32 is compared with other PRMT5 inhibitors such as pemrametostat and PRT543. While all these compounds target PRMT5, this compound has shown unique properties in terms of potency, selectivity, and efficacy in preclinical studies. Similar compounds include:

This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in various scientific and medical fields.

Properties

Molecular Formula

C27H21F4N5O2

Molecular Weight

523.5 g/mol

IUPAC Name

(3S)-2-[(6-amino-4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-6-fluoro-1'-[(2,4,5-trifluorophenyl)methyl]spiro[isoindole-3,3'-pyrrolidine]-1,2'-dione

InChI

InChI=1S/C27H21F4N5O2/c1-13-6-23(32)34-24-17(13)9-16(33-24)12-36-25(37)18-8-15(28)2-3-19(18)27(36)4-5-35(26(27)38)11-14-7-21(30)22(31)10-20(14)29/h2-3,6-10H,4-5,11-12H2,1H3,(H3,32,33,34)/t27-/m0/s1

InChI Key

CBXANBAMKYLGHF-MHZLTWQESA-N

Isomeric SMILES

CC1=CC(=NC2=C1C=C(N2)CN3C(=O)C4=C([C@]35CCN(C5=O)CC6=CC(=C(C=C6F)F)F)C=CC(=C4)F)N

Canonical SMILES

CC1=CC(=NC2=C1C=C(N2)CN3C(=O)C4=C(C35CCN(C5=O)CC6=CC(=C(C=C6F)F)F)C=CC(=C4)F)N

Origin of Product

United States

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